An In-Depth Technical Guide to Ethyl 5-methylpyrrolidine-2-carboxylate: Properties, Synthesis, and Applications
An In-Depth Technical Guide to Ethyl 5-methylpyrrolidine-2-carboxylate: Properties, Synthesis, and Applications
This document provides a comprehensive technical overview of Ethyl 5-methylpyrrolidine-2-carboxylate, a key chiral building block in modern synthetic and medicinal chemistry. The pyrrolidine ring system is one of the most prevalent nitrogen-containing heterocyclic scaffolds in FDA-approved drugs and biologically active compounds.[1] Its non-planar, sp³-rich structure allows for a thorough exploration of three-dimensional chemical space, a critical factor in designing molecules with high target specificity and novel pharmacological profiles.[1] This guide is intended for researchers, synthetic chemists, and drug development professionals, offering in-depth insights into the compound's physicochemical properties, a robust synthetic protocol, characteristic reactivity, and critical safety information.
Physicochemical and Structural Properties
Ethyl 5-methylpyrrolidine-2-carboxylate is a chiral cyclic amino acid ester. Its properties are defined by the interplay between the secondary amine, the ethyl ester functional group, and the stereochemistry of the pyrrolidine ring. The most commonly encountered stereoisomer in commercial and research settings is the (2S,5S) configuration.
Table 1: Core Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₅NO₂ | [2][3] |
| Molecular Weight | 157.21 g/mol | [2][3] |
| CAS Number | 676560-84-2 ((2S,5S) isomer) | [4] |
| Boiling Point | 203.68 °C at 760 mmHg | [3] |
| Density | 0.99 g/cm³ | [3] |
| Refractive Index (n20/D) | 1.443 | [3] |
| Flash Point | 76.98 °C |[3] |
Stereoisomerism and Structural Identification
The stereochemistry at the C2 and C5 positions is critical for the molecule's application in asymmetric synthesis and its interaction with biological targets. The IUPAC name for the primary isomer is ethyl (2S,5S)-5-methylpyrrolidine-2-carboxylate.
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InChI Key: SIHWTRLYXYEMIA-BQBZGAKWSA-N ((2S,5S) isomer)[4]
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SMILES: CCOC(=O)[C@H]1NCC1 ((2S,5S) isomer)[5]
Synthesis and Purification
While various specialized synthetic routes exist for substituted pyrrolidines, a robust and widely applicable method for preparing Ethyl 5-methylpyrrolidine-2-carboxylate is the Fischer esterification of the parent amino acid, 5-methylpyrrolidine-2-carboxylic acid. This method is reliable and scalable, making it suitable for laboratory and pilot-plant production.
Rationale for Synthetic Approach
The Fischer esterification is an acid-catalyzed reaction between a carboxylic acid and an alcohol. The choice of this method is based on several factors:
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Starting Material Availability: The precursor amino acid can be synthesized or procured.
-
Simplicity and Cost-Effectiveness: The reaction employs common laboratory reagents like ethanol and a strong acid catalyst (e.g., sulfuric acid or thionyl chloride).
-
Equilibrium Control: Using a large excess of the alcohol (ethanol) as the solvent effectively drives the reaction equilibrium towards the product ester, ensuring a high yield. A similar strategy is employed in the synthesis of related pyrrolidone carboxylates.[6]
Experimental Protocol: Fischer Esterification
Caution: This procedure should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves.
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Reaction Setup: To a solution of 5-methylpyrrolidine-2-carboxylic acid (1.0 eq) in absolute ethanol (10-15 mL per gram of amino acid), cool the mixture to 0 °C in an ice bath.
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Catalyst Addition: Slowly add thionyl chloride (SOCl₂) (1.5-2.0 eq) dropwise to the stirred solution. This in-situ generation of HCl is a common and effective method for this transformation.[6] Alternatively, concentrated sulfuric acid (0.1-0.2 eq) can be used.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat the reaction to reflux (approx. 78 °C) and maintain for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Carefully remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Neutralization: Re-dissolve the resulting residue in ethyl acetate. Cool the solution in an ice bath and slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases and the pH of the aqueous layer is ~8-9. This step neutralizes the acid catalyst and deprotonates the amine hydrochloride salt.
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Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.
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Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude ester can be purified by vacuum distillation or silica gel column chromatography to yield the final product as a liquid.
Reactivity and Synthetic Utility
The synthetic value of this compound lies in the orthogonal reactivity of its two functional groups. The secondary amine is a potent nucleophile, while the ester provides a handle for amide bond formation or reduction.
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N-Functionalization: The secondary amine readily undergoes N-alkylation, N-acylation, reductive amination, and arylation reactions. This allows for the introduction of diverse substituents to explore structure-activity relationships (SAR) in drug discovery programs.
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Ester Manipulation: The ethyl ester can be hydrolyzed under basic or acidic conditions to reveal the parent carboxylic acid. This acid can then be coupled with various amines to form amides using standard peptide coupling reagents (e.g., EDC, HATU). Alternatively, the ester can be reduced to the corresponding primary alcohol (prolinol derivative) using strong reducing agents like lithium aluminum hydride (LiAlH₄).
These transformations make Ethyl 5-methylpyrrolidine-2-carboxylate an essential precursor for a wide range of more complex molecules, including inhibitors, agonists, and catalysts.[5]
Spectroscopic Characterization
Unambiguous characterization is essential for confirming the identity and purity of the synthesized material. The following are the expected spectroscopic signatures for Ethyl 5-methylpyrrolidine-2-carboxylate.
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¹H NMR (Proton NMR):
-
Ethyl Group: A triplet integrating to 3H around δ 1.2-1.3 ppm (CH₃) and a quartet integrating to 2H around δ 4.1-4.2 ppm (OCH₂).
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Ring Protons: A series of complex multiplets between δ 1.5-3.5 ppm for the CH and CH₂ protons on the pyrrolidine ring.
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Ring Methyl: A doublet integrating to 3H around δ 1.1-1.2 ppm.
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Amine Proton: A broad singlet around δ 2.0-3.0 ppm (N-H), which is D₂O exchangeable.
-
-
¹³C NMR (Carbon NMR):
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Carbonyl Carbon: A signal around δ 173-176 ppm.
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Ester Carbons: Signals around δ 60-62 ppm (OCH₂) and δ 14-15 ppm (CH₃).
-
Ring Carbons: Multiple signals in the aliphatic region (δ 20-65 ppm).
-
-
IR (Infrared) Spectroscopy:
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C=O Stretch: A strong, sharp absorption band around 1730-1750 cm⁻¹ characteristic of the ester carbonyl group.
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N-H Stretch: A moderate, somewhat broad absorption band around 3300-3400 cm⁻¹ for the secondary amine.
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C-H Stretch: Aliphatic C-H stretching bands just below 3000 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
EI-MS: The expected molecular ion peak (M⁺) at m/z = 157.
-
ESI-MS: The expected protonated molecular ion ([M+H]⁺) at m/z = 158.
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Safety, Handling, and Storage
Proper handling and storage are critical to ensure laboratory safety and maintain the integrity of the compound. Information is derived from available Safety Data Sheets (SDS).
Table 2: GHS Hazard Information
| Hazard Class | Statement | Precautionary Codes | Source |
|---|---|---|---|
| Flammable Liquid | H227: Combustible liquid | P210, P280 | |
| Skin Irritation | H315: Causes skin irritation | P264, P302+P352 | [7] |
| Eye Irritation | H319: Causes serious eye irritation | P280, P305+P351+P338 | [7] |
| Respiratory Irritation | H335: May cause respiratory irritation | P261, P271, P304+P340 |
| Reproductive Toxicity | H360: May damage fertility or the unborn child | P201, P202, P280 | |
Handling Procedures
-
Always work in a well-ventilated chemical fume hood.
-
Wear appropriate PPE: safety glasses with side shields or goggles, nitrile gloves, and a lab coat.[8][9]
-
Avoid breathing vapors or mists.
-
Keep away from heat, sparks, open flames, and other ignition sources.
-
In case of contact, immediately flush skin or eyes with copious amounts of water and seek medical attention.[10]
Storage Recommendations
-
Store in a tightly sealed container to prevent moisture absorption and oxidation.[8]
-
Recommended storage conditions vary by supplier, ranging from room temperature to -20 °C for long-term stability.[4][11] For optimal shelf life, storage in a cool, dry, and dark place is advised.
Applications in Research and Development
The utility of Ethyl 5-methylpyrrolidine-2-carboxylate extends across multiple domains of chemical science.
-
Medicinal Chemistry: As a chiral building block, it is a foundational component for the synthesis of complex drug candidates. The pyrrolidine scaffold is found in drugs targeting a vast array of conditions, including cancer, central nervous system disorders, and infectious diseases.[1]
-
Asymmetric Catalysis: Pyrrolidine derivatives are widely used as organocatalysts and as chiral ligands for transition metals in asymmetric synthesis, enabling the stereoselective creation of new chemical entities.[1]
-
Fragment-Based Drug Discovery (FBDD): The molecule itself can serve as a valuable fragment for screening against biological targets, providing a starting point for the development of novel therapeutics.
Conclusion
Ethyl 5-methylpyrrolidine-2-carboxylate is a versatile and high-value chemical intermediate. Its well-defined stereochemistry, coupled with the orthogonal reactivity of its functional groups, makes it an indispensable tool for chemists engaged in the synthesis of complex molecules. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for leveraging its full potential in research and development.
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PrepChem.com. Synthesis of methyl (2S)-5-pyrrolidone-2-carboxylate. [Link]
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Organic Syntheses. 4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester. [Link]
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NextSDS. (2R,5S)-2-ethyl-5-methylpyrrolidine hydrochloride — Chemical Substance Information. [Link]
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Vitale, P., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(19), 6202. [Link]
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Dueñas Deyá, A., et al. (2025). Elucidating the Multicomponent Reaction Pathway of 2-Pyrrolidone Synthesis. ResearchGate. [Link]
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Khan, A., et al. (2024). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. MDPI. [Link]
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Cheméo. Chemical Properties of 2-Butenenitrile (CAS 4786-20-3). [Link]
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